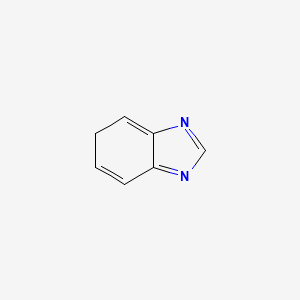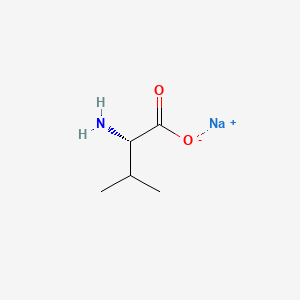![molecular formula C10H26NO4PSi2 B13816620 Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13816620.png)
Phosphonic acid, [2-(acetylamino)ethyl]-, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester: is an organophosphorus compound that features both phosphonic acid and silyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of [2-(Acetylamino)ethyl]phosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ester groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonic acid moiety.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The silyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used to replace the silyl ester groups.
Major Products:
Oxidation: Products may include phosphonic acid derivatives.
Reduction: Products may include primary amines.
Substitution: Products may include various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic acid groups.
- Acts as a precursor for the synthesis of more complex organophosphorus compounds.
Biology:
- Potential applications in the development of biologically active molecules, such as enzyme inhibitors.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active phosphonic acid derivatives in vivo.
Industry:
- Utilized in the production of materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester involves its ability to undergo hydrolysis, releasing [2-(Acetylamino)ethyl]phosphonic acid. This compound can then interact with various molecular targets, such as enzymes or receptors, depending on its specific application. The silyl ester groups protect the phosphonic acid moiety, allowing for controlled release under specific conditions.
Comparison with Similar Compounds
[2-(Acetylamino)ethyl]phosphonic acid: The parent compound without the silyl ester groups.
[2-(Amino)ethyl]phosphonic acid bis(trimethylsilyl)ester: A similar compound with an amino group instead of an acetylamino group.
Uniqueness:
- The presence of both acetylamino and silyl ester groups in [2-(Acetylamino)ethyl]phosphonic acid bis(trimethylsilyl)ester provides unique reactivity and stability compared to its analogs.
- The silyl ester groups offer protection and controlled release of the phosphonic acid moiety, making it useful in various applications where stability and reactivity need to be balanced.
Properties
Molecular Formula |
C10H26NO4PSi2 |
|---|---|
Molecular Weight |
311.46 g/mol |
IUPAC Name |
N-[2-bis(trimethylsilyloxy)phosphorylethyl]acetamide |
InChI |
InChI=1S/C10H26NO4PSi2/c1-10(12)11-8-9-16(13,14-17(2,3)4)15-18(5,6)7/h8-9H2,1-7H3,(H,11,12) |
InChI Key |
AKZHPWWSFAYUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)

![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)


![Adenosine,[8-14C]](/img/structure/B13816584.png)



![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)


